

# Introduction to 2-Chloro-4-nitro-1H-benzimidazole

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## Compound of Interest

Compound Name: *2-Chloro-7-nitro-1H-benzo[d]imidazole*

CAS No.: 15965-55-6

Cat. No.: B103370

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2-Chloro-4-nitro-1H-benzimidazole is a substituted heterocyclic aromatic compound. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules, including Vitamin B12.[1] The presence of a chloro group at the 2-position and a nitro group at the 4-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate and building block in organic synthesis. These electron-withdrawing substituents are known to modulate the biological activity of the benzimidazole core, often enhancing its potential as an antimicrobial or anticancer agent.[2][3] This compound is primarily utilized in research and development, particularly as a precursor for more complex molecules in the pharmaceutical and fine chemical industries.

## Part 1: Physicochemical and Spectroscopic Data

The fundamental properties of 2-Chloro-4-nitro-1H-benzimidazole are summarized below. While experimental data for some properties are limited, predicted values provide useful estimates for experimental design.

Property	Value	Source
CAS Number	15965-55-6	Matrix Scientific[4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClN <sub>3</sub> O <sub>2</sub>	Matrix Scientific[4]
Molecular Weight	197.58 g/mol	Matrix Scientific[4]
Predicted Boiling Point	435.9 ± 37.0 °C	
Predicted Density	1.661 ± 0.06 g/cm <sup>3</sup>	
Storage Temperature	2-8°C under inert gas	

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 2-Chloro-4-nitro-1H-benzimidazole. While a comprehensive public database is not available, typical spectral features can be inferred from related structures and available data fragments. ChemicalBook provides access to various spectra including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR for this compound.[5] The <sup>1</sup>H NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the imidazole ring, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups.[1][6]

## Part 2: Synthesis and Reactivity

### General Synthesis Pathway

The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For 2-substituted benzimidazoles, this is a common and versatile method.[7][8] In the case of 2-Chloro-4-nitro-1H-benzimidazole, a plausible synthetic route starts with 4-nitro-o-phenylenediamine, which is then cyclized.

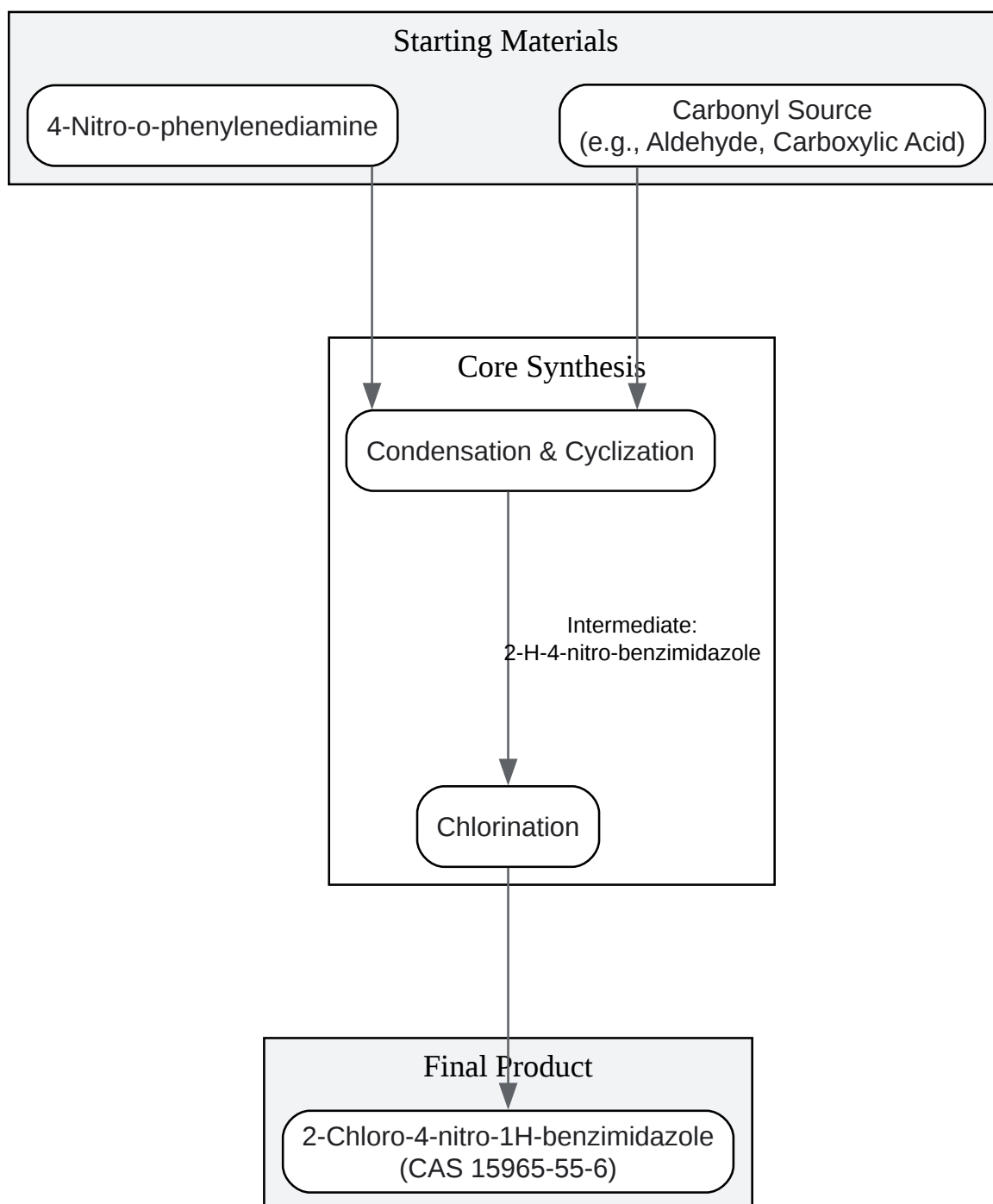
A general two-step process for creating N-substituted 6-nitro-1H-benzimidazole derivatives involves:

- **Condensation:** Reacting 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes. This reaction can be catalyzed by reagents like sodium metabisulfite and may be

performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.<sup>[1][9]</sup>

- N-Substitution: The resulting 6-nitro-1H-benzimidazole can then be reacted with halides to add substituents to the nitrogen atom, typically in the presence of a base like potassium carbonate.<sup>[9]</sup>

The chloro group at the 2-position makes the compound a versatile intermediate. It can be displaced via nucleophilic substitution reactions to introduce a wide variety of functional groups, enabling the synthesis of a library of derivatives for drug discovery and material science applications.<sup>[10]</sup>



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Caption: Generalized synthesis pathway for 2-Chloro-4-nitro-1H-benzimidazole.

## Part 3: Applications and Biological Significance

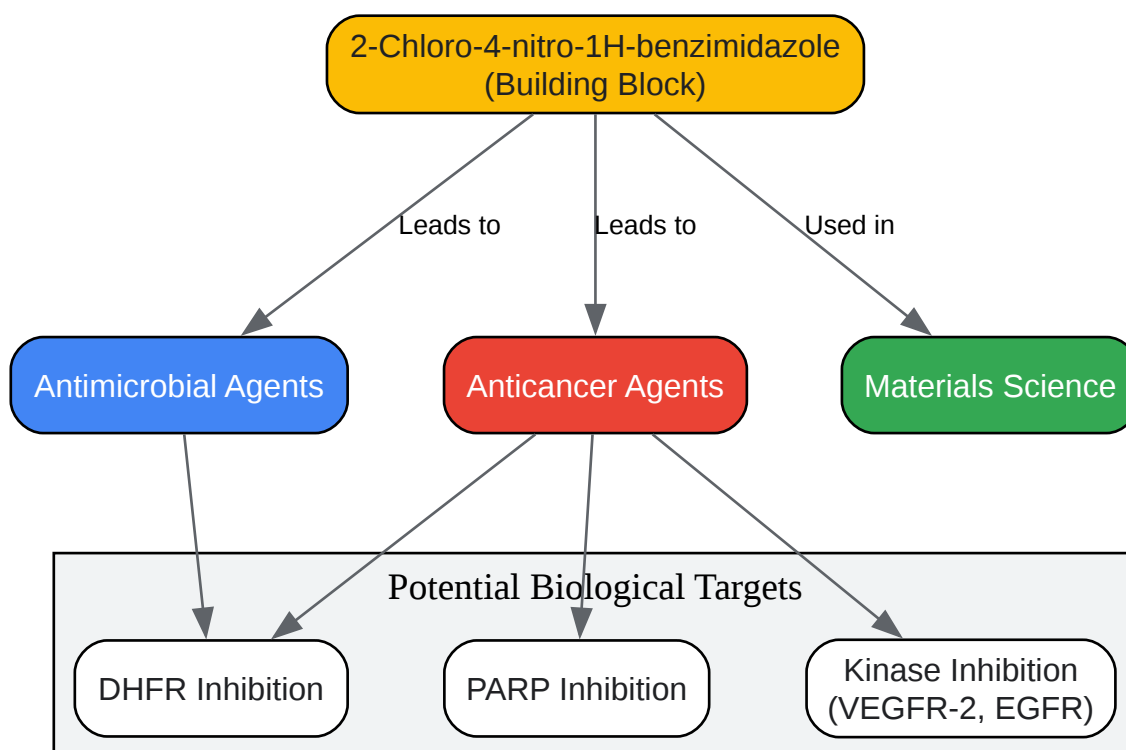
While specific applications for CAS 15965-55-6 are not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The benzimidazole core is a cornerstone in the development of drugs with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][11]

## Antimicrobial and Anticancer Potential

The presence of electron-withdrawing groups like nitro (NO<sub>2</sub>) and chloro (Cl) on the benzimidazole ring is a common strategy to enhance biological activity.[2]

- **Antimicrobial Activity:** Chloro and nitro-substituted benzimidazole derivatives have shown potent activity against various bacterial and fungal strains, including resistant ones like MRSA (methicillin-resistant *Staphylococcus aureus*).[3][9] The proposed mechanism for some derivatives involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is a target for both antimicrobial and anticancer drugs.[7][9]
- **Anticancer Activity:** Numerous studies report the potent anticancer activity of 5(6)-nitro-1H-benzimidazole derivatives. For instance, compounds with a nitro group have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various human cancer cell lines.[4] Some derivatives act as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells, making them promising candidates for cancer therapy.[4] The chloro and nitro substitutions on the benzimidazole scaffold are key features in designing molecules that target oncogenic signaling pathways, such as those involving VEGFR-2, EGFR, and c-Met.[12]

2-Chloro-4-nitro-1H-benzimidazole serves as a critical starting material or intermediate for synthesizing these more complex, biologically active molecules.[10][11]



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Caption: Applications derived from the 2-Chloro-4-nitro-1H-benzimidazole scaffold.

## Part 4: Analytical Methodologies

The purity and identity of 2-Chloro-4-nitro-1H-benzimidazole are typically assessed using standard analytical techniques.

### High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of this compound and related benzimidazole derivatives. A study on similar compounds suggests a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid can achieve good separation on a C18 column.<sup>[13][14]</sup> This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.<sup>[13]</sup>

Exemplary HPLC Protocol:

- Column: Newcrom R1 or equivalent C18 column.

- Mobile Phase: A gradient of acetonitrile and water, with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS-compatible analysis).
- Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
- Injection Volume: 5-10  $\mu\text{L}$ .
- Flow Rate: 1.0 mL/min.

This protocol serves as a starting point and must be optimized for specific instrumentation and purity requirements.

## Part 5: Safety and Handling

According to supplier safety data sheets, 2-Chloro-4-nitro-1H-benzimidazole is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash immediately with soap and water. Seek medical attention if irritation persists.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen).

## Conclusion

CAS number 15965-55-6 correctly identifies 2-Chloro-4-nitro-1H-benzimidazole, a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. While direct applications are sparse in public literature, its structural features—the versatile benzimidazole core combined with reactive chloro and nitro substituents—position it as a valuable building block for the discovery of novel therapeutics, particularly in the fields of oncology and infectious

diseases. Its synthesis follows established routes for benzimidazole chemistry, and its characterization relies on standard analytical techniques. Due to its irritant nature, appropriate safety measures are required for its handling and storage.

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